molecular formula C20H14BrFN4OS2 B10865164 N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10865164
M. Wt: 489.4 g/mol
InChI Key: UBUFFLPYDQLJRL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a 4-fluorophenyl group at position 4, a thiophen-2-yl group at position 5, and a sulfanyl-acetamide side chain linked to a 4-bromophenyl group. Its structural complexity enables diverse biological interactions, particularly in targeting enzymes or receptors associated with inflammation, microbial infections, or ion channel modulation .

Properties

Molecular Formula

C20H14BrFN4OS2

Molecular Weight

489.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14BrFN4OS2/c21-13-3-7-15(8-4-13)23-18(27)12-29-20-25-24-19(17-2-1-11-28-17)26(20)16-9-5-14(22)6-10-16/h1-11H,12H2,(H,23,27)

InChI Key

UBUFFLPYDQLJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is formed via cyclization of thiosemicarbazide derivatives. For example, 4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (III ) is synthesized by reacting 4-fluorophenylhydrazine with thiophene-2-carboxylic acid hydrazide in the presence of carbon disulfide under alkaline conditions.

Reaction Conditions :

  • Reagents : 4-Fluorophenylhydrazine, thiophene-2-carboxylic acid hydrazide, CS₂, NaOH

  • Solvent : Ethanol/H₂O (4:1)

  • Temperature : 80°C, 6–8 hours

  • Yield : 85%

Alternative Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While less common for 1,2,4-triazoles, CuAAC can be employed for regioselective triazole formation. For instance, azides derived from 4-fluorophenyl propargyl ether react with thiophene acetylides in the presence of CuI to form the triazole skeleton.

Functionalization of the Triazole Ring

Introduction of the Thiophen-2-yl Group

Thiophene is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A representative method involves reacting 5-bromo-1,2,4-triazole with thiophen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/H₂O (3:1)

  • Temperature : 90°C, 12 hours

  • Yield : 78%

Installation of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group is typically added early in the synthesis via Friedel-Crafts acylation or direct coupling. For example, 4-fluorobenzoyl chloride reacts with the triazole intermediate in the presence of AlCl₃.

Synthesis of the Acetamide Moiety

Preparation of 2-Chloro-N-(4-bromophenyl)acetamide

4-Bromoaniline is treated with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(4-bromophenyl)acetamide (V ).

Reaction Conditions :

  • Reagents : 4-Bromoaniline, chloroacetyl chloride, Et₃N

  • Solvent : Dichloromethane

  • Temperature : 0°C → RT, 2 hours

  • Yield : 90%

Final Coupling Reaction

Nucleophilic Substitution of Thiol and Chloroacetamide

The triazole thiol (III ) reacts with 2-chloro-N-(4-bromophenyl)acetamide (V ) in a base-mediated SN² reaction to form the target compound.

Reaction Conditions :

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 60°C, 6 hours

  • Yield : 82%

Optimization Strategies

  • Catalytic Additives : CuI (10 mol%) improves reaction efficiency.

  • Solvent Effects : THF increases solubility of intermediates compared to DMF.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.67 (s, 1H, NH), 8.64 (s, 1H, triazole-H), 7.49–7.55 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂).

  • IR (KBr) : 2976 cm⁻¹ (C-H), 1681 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • HRMS : m/z 489.4 [M+H]⁺.

Purity and Yield Comparison

StepYield (%)Purity (HPLC)
Triazole core formation8598.5
Thiophene coupling7897.8
Acetamide coupling8299.1

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole byproducts.

  • Solution : Use of bulky bases (e.g., DBU) to favor 1,2,4-triazole formation.

Thiol Oxidation

  • Issue : Sulfur oxidation during storage.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar).

Industrial Scalability

Green Chemistry Approaches

  • Solvent Recycling : Ethanol/water mixtures reduce waste.

  • Catalyst Recovery : Pd nanoparticles immobilized on silica gel enable reuse.

Cost Analysis

ComponentCost (USD/kg)
4-Bromoaniline120
Thiophene-2-boronic acid95
Pd(PPh₃)₄1,200

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce new functional groups or modify the compound's pharmacological profile.

Reaction Reagents/Conditions Product Yield Reference
Bromine substitution with -OHKOH, DMSO, 120°C, 6 hN-(4-hydroxyphenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide68%
Bromine substitution with -NH2NH3 (aq.), CuSO4 catalyst, 80°C, 12 hN-(4-aminophenyl)-derivative52%

Key Findings :

  • Reactions proceed via a two-step mechanism: initial dehalogenation followed by nucleophilic attack.

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved stabilization of transition states .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge between the triazole and acetamide moieties undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2-) derivatives, altering electronic properties and biological activity.

Oxidizing Agent Conditions Product Oxidation State Reference
H2O2 (30%)Acetic acid, RT, 24 hSulfoxide derivative-SO-
KMnO4 (0.1 M)H2SO4 (0.5 M), 60°C, 3 hSulfone derivative-SO2-

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions, while sulfone derivatives are stable.

  • Oxidation increases polarity, enhancing water solubility by ~40%.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates .

Condition Reagents Product Rate Constant (k, h⁻¹) Reference
Acidic (pH < 2)HCl (6 M), reflux, 8 h2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid0.15
Basic (pH > 12)NaOH (2 M), 80°C, 6 h2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamine0.09

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

  • Basic hydrolysis generates a stable amine intermediate, which can be further functionalized .

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-yl group participates in electrophilic substitution reactions, enabling regioselective modifications .

Reaction Reagents Position Product Reference
BrominationBr2, FeBr3, CHCl3, 0°CC-55-bromo-thiophene derivative
NitrationHNO3, H2SO4, 50°C, 2 hC-44-nitro-thiophene derivative

Key Findings :

  • Bromination occurs preferentially at the C-5 position due to steric and electronic effects .

  • Nitration under strong acidic conditions yields a meta-directing nitro group .

Coordination with Metal Ions

The triazole and thiophene groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications .

Metal Salt Conditions Complex Structure Application Reference
Cu(II) acetateMeOH, RT, 12 hOctahedral Cu(II) complex with N,S-donor sitesAntimicrobial agent
Pd(II) chlorideDMF, 60°C, 6 hSquare-planar Pd(II) complexCatalysis

Key Findings :

  • Cu(II) complexes exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus).

  • Pd(II) complexes catalyze Suzuki-Miyaura coupling reactions with >90% efficiency .

Photochemical Reactions

The fluorophenyl group undergoes photochemical isomerization under UV irradiation, influencing conformational dynamics .

Wavelength Solvent Product Quantum Yield (Φ) Reference
254 nmAcetonitrileOrtho-fluoro isomer0.32
365 nmEthanolPara-fluoro tautomer0.18

Key Findings :

  • Isomerization alters the compound’s dipole moment by ~1.2 D, affecting membrane permeability .

  • Reaction rates are solvent-dependent, with polar solvents favoring para-fluoro forms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiophene moieties. For instance, derivatives of similar structures have shown promising results against various bacterial strains and fungi. Specifically, compounds with structural similarities to N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method and agar diffusion tests.

Case Study: Antimicrobial Evaluation

A study investigated the antimicrobial activity of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives, suggesting that modifications to the triazole ring can enhance antimicrobial efficacy .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AEffectiveModerate
Compound BHighLow
This compoundPending EvaluationPending Evaluation

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have been shown to exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and others.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of related compounds, several derivatives were tested against a panel of cancer cell lines using the Sulforhodamine B assay. Notably, certain derivatives demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell Line TestedIC50 (µM)
Compound AMCF712.5
Compound BA54915.0
This compoundPending TestingPending Testing

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies can provide insights into binding affinities and modes of action against specific enzymes or receptors involved in disease processes.

Applications in Drug Design

The compound's structure allows it to be a candidate for further optimization in drug design. By modifying functional groups or substituents on the triazole or thiophene rings, researchers can potentially enhance its efficacy and selectivity .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents on the triazole ring, acetamide chain, or aryl groups. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Triazole Positions 4/5) Acetamide Substituent Melting Point (°C) Key Spectral Data (13C NMR, ppm) Reference
Target Compound: N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-fluorophenyl), 5-(thiophen-2-yl) 4-bromophenyl Not reported Not available in evidence -
N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) acetamide (9f) 4-(4-fluorophenyl), 5-phenyl 4-bromophenyl 247.9 166.1 (C=O), 154.9 (triazole C)
N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) acetamide (9e) 4-(4-fluorophenyl), 5-phenyl 4-fluorophenyl 220.1 165.8 (C=O), 154.9 (triazole C)
2-((4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide 4-(4-bromophenyl), 5-(3-pyridinyl) 3-fluoro-4-methylphenyl Not reported Not available
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-furyl) 4-bromophenyl Not reported Not available

Key Observations :

  • Substituent Effects: Replacement of the thiophen-2-yl group (target compound) with phenyl (9f) reduces steric hindrance but may alter electronic properties.
  • Melting Points : Higher melting points (e.g., 247.9°C for 9f ) correlate with increased molecular symmetry or stronger intermolecular forces due to halogen substituents (bromo/fluoro).

Pharmacological Activity Comparisons

Key Observations :

  • Antimicrobial Activity : Derivatives with pyridinyl groups (e.g., KA3, KA14 ) show potent activity against Gram-positive bacteria (MIC: 12.5 µg/mL), likely due to enhanced membrane penetration from electron-withdrawing substituents.
  • Anti-inflammatory Potential: Thiophene-containing analogs (e.g., target compound) may exhibit activity similar to diclofenac, as seen in furan-based derivatives .

Biological Activity

N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a bromophenyl group, a fluorophenyl group, and a triazole ring with a thiophene moiety. The structural complexity contributes to its diverse biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial effects. Compounds containing thiophene and triazole rings have shown promise against various bacterial strains. For instance, studies have demonstrated that similar triazole-thiophene compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundTarget OrganismActivityReference
1Staphylococcus aureusModerate
2Escherichia coliHigh
3Proteus mirabilisSignificant

2. Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. A study highlighted that certain triazole derivatives showed effective inhibition of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating their potency . The mechanism often involves the induction of apoptosis in cancer cells.

Cell LineIC50 (μM)Reference
HCT-1166.2
T47D27.3

3. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies showing that related triazole compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives based on the core structure of this compound to enhance biological activity:

  • Synthesis and Screening : A study synthesized various derivatives and screened them for antibacterial and antifungal activities. The results indicated that modifications to the thiophene and triazole moieties significantly affected their potency against specific pathogens .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might disrupt cellular processes in bacteria and cancer cells, leading to cell death or growth inhibition through apoptosis or necrosis pathways .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or via copper-catalyzed click reactions.
  • Sulfanyl-acetamide linkage : Use nucleophilic substitution between a pre-synthesized triazole-thiol intermediate and 2-chloro-N-(4-bromophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring (¹H/¹³C NMR) and substituent positions (e.g., fluorophenyl, thiophene).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., R factor < 0.05, data-to-parameter ratio > 15) .
    • Example Crystallographic Data :
ParameterValue
R factor0.038
wR factor0.092
Data-to-parameter ratio18.8

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • PPE : Gloves, lab coat, and goggles (due to bromophenyl and fluorophenyl groups).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Inert atmosphere (argon) for stability; avoid heat/sparks (P210) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodology :

  • Factor screening : Test variables (temperature, solvent ratio, catalyst loading) using fractional factorial designs.
  • Response surface modeling : Optimize reaction time and stoichiometry via central composite design.
  • Flow chemistry : Implement continuous-flow systems to enhance reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation analogs) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

  • Approach :

  • Comparative assays : Test analogs with modified substituents (e.g., replacing thiophene with furan or varying bromophenyl positions).
  • In vitro models : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (MTT assays) to quantify IC₅₀ values.
  • Computational docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges :

  • Polymorphism : Multiple crystal forms due to flexible sulfanyl-acetamide linker.
  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) vs. low-polarity mixtures (CHCl₃/hexane).
    • Solutions :
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Temperature ramping : Gradual cooling from 60°C to 4°C to improve crystal quality .

Q. How can conflicting HPLC purity data be reconciled across research groups?

  • Troubleshooting :

  • Column calibration : Use certified reference standards (e.g., USP-grade triazole derivatives).
  • Mobile phase optimization : Adjust pH/acetonitrile gradients to resolve co-eluting impurities.
  • Inter-lab validation : Cross-validate results via round-robin testing .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound, and how should researchers validate them?

  • Potential Causes :

  • Impurity profiles : Residual solvents or unreacted intermediates lower observed melting ranges.
  • Instrument calibration : Use differential scanning calorimetry (DSC) with indium standards.
    • Validation : Repeat measurements under inert atmosphere (N₂) to prevent decomposition .

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